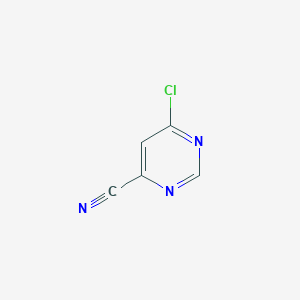

6-Chloropyrimidine-4-carbonitrile

Descripción

6-Chloropyrimidine-4-carbonitrile (CAS No. 5734-67-8) is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with a chlorine atom at position 6 and a nitrile group at position 4. Its molecular formula is C₅H₂ClN₃, with a molecular weight of approximately 139.55 g/mol (inferred from analogs in ). The compound’s reactivity is driven by the electron-withdrawing nitrile and chloro groups, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its applications include serving as a precursor for synthesizing antiviral agents, kinase inhibitors, and other biologically active molecules .

Propiedades

IUPAC Name |

6-chloropyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRPBTWNTZPVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-65-9 | |

| Record name | 6-chloropyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with a cyanide source to introduce the nitrile group at the 4th position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of pyrimidine derivatives followed by cyanation under controlled temperature and pressure conditions to optimize the reaction efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the nitrile group.

Key Reactions and Conditions

- Regioselectivity : In polychlorinated pyrimidines, the C2 position is typically more reactive, but in 6-chloropyrimidine-4-carbonitrile, steric and electronic factors favor substitution at C6 .

- Mechanism : Reactions proceed via an aromatic nucleophilic substitution (SNAr) pathway, facilitated by deprotonation of the nucleophile under basic conditions .

Reactivity of the Nitrile Group

The nitrile group at position 4 participates in cyclization, hydrolysis, and reduction reactions.

Key Transformations

- Cyclization : The nitrile group reacts with guanidine to form fused triazolo-pyrimidine systems, useful in medicinal chemistry .

- Hydrolysis : Acidic conditions convert the nitrile to a carboxylic acid, enabling further derivatization .

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom enables cross-coupling reactions for introducing aryl or alkyl groups.

Examples

- Scope : Coupling reactions tolerate electron-rich and electron-poor aryl boronic acids, yielding biaryl derivatives in moderate to high yields .

Oxidation and Reduction Pathways

The nitrile and pyrimidine ring undergo redox transformations under controlled conditions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitrile reduction | H₂ (1 atm), Pd/C, EtOH | 4-Aminomethylpyrimidine | |

| Ring oxidation | KMnO₄, H₂O, 100°C | Pyrimidine-N-oxide derivatives |

- Selectivity : Reduction of the nitrile to an amine preserves the pyrimidine ring, while oxidation targets the nitrogen atoms .

Case Study 1: Antimalarial Drug Development

This compound derivatives were synthesized via Suzuki coupling and evaluated against Plasmodium falciparum. Compound 18h (IC₅₀ = 216 nM) showed dual inhibition of PfPK6 and PfGSK3 kinases, highlighting its potential as an antimalarial agent .

Case Study 2: Agrochemical Intermediate

Chlorine displacement with benzyloxide (yield: 67%) and subsequent chlorination produced 4,5,6-trichloropyrimidine-2-carbonitrile, a key intermediate in herbicide synthesis .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Reference |

|---|---|---|

| 4-Chloropyrimidine | Less reactive due to lack of nitrile | |

| 6-Bromopyrimidine-4-carbonitrile | Faster substitution (Br > Cl) |

Aplicaciones Científicas De Investigación

Common Reactions

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles (e.g., amines, thiols).

- Oxidation and Reduction : The nitrile group can be converted to amines or carboxylic acids.

- Coupling Reactions : It can participate in transition metal-catalyzed reactions to introduce different substituents on the pyrimidine ring.

Chemistry

In synthetic organic chemistry, 6-Chloropyrimidine-4-carbonitrile serves as a crucial intermediate for developing more complex heterocyclic compounds. Its reactivity allows it to be transformed into various derivatives that are essential in pharmaceutical chemistry.

Biology

This compound is utilized in biological research for studying enzyme inhibitors and as a precursor for bioactive molecules. Its structural characteristics make it suitable for designing compounds that interact with biological targets, which is critical in drug discovery.

Medicine

Research indicates that this compound has potential applications in developing therapeutics for cancer and infectious diseases. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for further medicinal chemistry exploration.

Industry

In industrial applications, this compound is used in the production of agrochemicals and dyes, showcasing its versatility beyond medicinal uses .

The biological activity of this compound has been investigated, revealing its antimicrobial and anticancer properties. Research shows that related pyrimidine derivatives exhibit significant antimicrobial activity against bacteria such as Escherichia coli and fungi like Candida albicans, with reported minimum inhibitory concentrations (MICs) indicating effectiveness.

Antimicrobial Properties

Studies have demonstrated that pyrimidine derivatives can effectively inhibit microbial growth. For instance, one study indicated an MIC of 6.5 μg/mL against E. coli and 250 μg/mL against C. albicans for related compounds.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. One derivative showed an IC50 value of 2.95 μM against MCF-7 breast cancer cells, suggesting promising therapeutic efficacy. The mechanisms behind these activities include:

- Enzyme Inhibition : Compounds can inhibit enzymes critical for cancer cell proliferation.

- Gene Expression Modulation : They may influence gene expression patterns leading to apoptosis in cancer cells.

- Binding Interactions : Interaction with proteins and nucleic acids facilitates biological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological properties. Modifications at specific positions significantly affect its potency and selectivity against various biological targets.

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Chlorine at position 6 | Enhanced antimicrobial activity | |

| Carbonitrile at position 4 | Increased anticancer efficacy | |

| Substituents on the pyrimidine ring | Varied effects on enzyme inhibition |

Case Study 1: Antitubercular Activity

A study evaluated various pyrimidine derivatives for their efficacy against Mycobacterium tuberculosis. While this compound was not specifically tested, the findings emphasized the importance of structural modifications in enhancing biological activity against tuberculosis .

Case Study 2: Cancer Cell Line Evaluation

Another investigation focused on the effects of pyrimidine derivatives on multiple cancer cell lines. The results indicated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting potential for developing targeted anticancer therapies.

Mecanismo De Acción

The mechanism of action of 6-Chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes . For example, it may inhibit the activity of kinases or proteases, leading to reduced cell proliferation in cancer .

Comparación Con Compuestos Similares

Structural Analogs and Similarity Scores

The following compounds share structural or functional group similarities with 6-Chloropyrimidine-4-carbonitrile, as identified by structural similarity metrics ():

| Compound Name | CAS No. | Similarity Score | Key Substituents |

|---|---|---|---|

| 4-Chloro-5-isopropylpyrimidine | 133256-51-6 | 0.70 | Chloro (C4), isopropyl (C5) |

| 4-(4-Chlorophenyl)pyrimidin-2-amine | 5190-68-1 | 0.68 | Chlorophenyl (C4), amine (C2) |

| 6-Chloro-4-hydroxypyrimidine | 4765-77-9 | N/A | Chloro (C6), hydroxyl (C4) |

| 6-Amino-2-chloropyrimidine-4-carbonitrile | 64376-18-7 | N/A | Chloro (C2), amino (C6), nitrile (C4) |

Substituent Effects on Physicochemical Properties

(a) 6-Amino-2-chloropyrimidine-4-carbonitrile (CAS 64376-18-7)

- Molecular Formula : C₅H₃ClN₄

- Molecular Weight : 154.56 g/mol

- Key Features: The amino group at C6 enhances nucleophilic reactivity, enabling participation in cross-coupling reactions. Compared to the parent compound, this derivative has higher polarity due to the amino group, improving solubility in polar solvents. It is marketed for life science research as a building block for drug discovery .

(b) 4-Amino-6-chloropyrimidine-5-carbonitrile (CAS 60025-09-4)

- Molecular Formula : C₅H₃ClN₄

- Key Features: Positional isomerism (nitrile at C5 vs. C4) reduces planarity and alters electronic distribution. Safety data indicate acute toxicity (H302: harmful if swallowed), requiring careful handling .

(c) 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

- Molecular Formula : C₄H₃ClN₂O

- Key Features : The hydroxyl group at C4 increases acidity (pKa ~8–10) and solubility in basic media. Unlike the nitrile group, the hydroxyl moiety enables esterification or glycosylation reactions, broadening utility in polymer and carbohydrate chemistry .

(d) 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂

- Key Features : The carboxylic acid group introduces pH-dependent solubility and reactivity (e.g., salt formation). The methyl group at C6 sterically hinders electrophilic substitution at adjacent positions .

Actividad Biológica

6-Chloropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This compound is part of a larger class of pyrimidines, which are known for their ability to interact with various biological targets, making them significant in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can achieve minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli and fungi like Candida albicans. Specifically, one study reported an MIC of 6.5 μg/mL against E. coli and 250 μg/mL against C. albicans for related compounds .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. A recent investigation highlighted that certain pyrimidine derivatives demonstrate significant inhibitory activity against various cancer cell lines, including breast and ovarian cancers. For example, one derivative showed an IC50 value of 2.95 μM in inhibiting MCF-7 breast cancer cells, indicating a promising therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrimidine derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.

- Gene Expression Modulation : These compounds can influence gene expression patterns, potentially leading to apoptosis in cancer cells or inhibiting the growth of pathogens.

- Binding Interactions : The interaction with various biomolecules, including proteins and nucleic acids, facilitates their biological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological properties. The presence of the chlorine atom at position 6 and the carbonitrile group at position 4 significantly influence the compound's potency and selectivity.

Key Findings from SAR Studies

Case Study 1: Antitubercular Activity

In a study focused on antitubercular agents, a series of pyrimidine derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications around the pyrimidine core could lead to compounds with potent antitubercular activity without cross-resistance to existing drugs . Although this compound was not specifically tested in this context, the findings underscore the importance of structural modifications in enhancing biological activity.

Case Study 2: Cancer Cell Line Evaluation

Another case study investigated the effects of various pyrimidine derivatives on multiple cancer cell lines. The study reported that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while showing reduced toxicity towards normal cells. This selectivity suggests that further development could yield effective anticancer therapies with improved safety profiles .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-chloropyrimidine-4-carbonitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or halogenation of pyrimidine precursors. For example, chlorination of 4-cyanopyrimidine derivatives using phosphoryl chloride (POCl₃) under reflux conditions (80–100°C) for 6–12 hours yields this compound. Optimization involves controlling stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and using catalysts like dimethylformamide (DMF) to enhance reactivity . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >90% purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 8.5–9.0 ppm), while ¹³C NMR resolves nitrile carbons (~115 ppm) and pyrimidine ring carbons.

- Mass Spectrometry : ESI-MS detects molecular ion peaks (M⁺ at m/z 153.5 for C₅H₂ClN₃).

Discrepancies between theoretical and observed data (e.g., C% in elemental analysis) are resolved by cross-referencing with synthetic intermediates and repeating measurements under controlled humidity to avoid hygroscopic interference .

Q. How is this compound utilized as a precursor in medicinal chemistry research?

- Methodological Answer : The compound serves as a scaffold for synthesizing bioactive pyrimidine derivatives. For instance:

- Anticancer Agents : Reacting with amines (e.g., aniline) introduces substituents at the 4-position, enabling kinase inhibition studies.

- Antimicrobial Derivatives : Thioether linkages at the 6-position via nucleophilic substitution with thiols enhance bacterial membrane targeting.

Reaction progress is monitored via TLC, and biological activity is validated through enzyme assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT calculations for reaction pathways) by comparing activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Step 2 : Investigate solvent effects using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Step 3 : Perform in situ IR spectroscopy to detect intermediates (e.g., nitrile oxide) that may explain deviations .

Q. How can the regioselectivity of nucleophilic substitution at the 4- vs. 6-positions of pyrimidinecarbonitriles be controlled?

- Methodological Answer :

- Electronic Control : Electron-withdrawing groups (e.g., -CN at C4) direct nucleophiles to the C6 position due to reduced electron density.

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor substitution at the less hindered C4 position.

- Catalysis : Cu(I) catalysts promote C4 functionalization by stabilizing π-complex intermediates. Experimental validation via competitive reactions with isotopic labeling (¹³C/¹⁵N) confirms selectivity .

Q. What are the challenges in scaling up this compound synthesis for gram-scale production, and how are they addressed?

- Methodological Answer :

- Challenge 1 : Exothermic reactions during chlorination require temperature-controlled reactors (jacketed vessels) to prevent thermal degradation.

- Challenge 2 : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or distillation under reduced pressure.

- Challenge 3 : Byproduct formation (e.g., di-chlorinated derivatives) is minimized by optimizing POCl₃ stoichiometry and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.